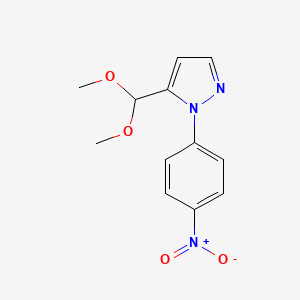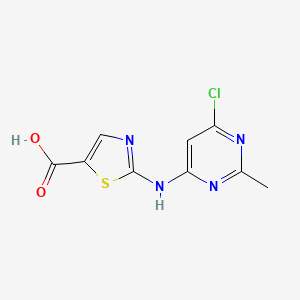![molecular formula C8H13N3O2 B599259 (7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 1256636-30-2](/img/structure/B599259.png)
(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as AMPD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for use in laboratory experiments.
Mecanismo De Acción
(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione exerts its therapeutic effects through a variety of mechanisms, including the inhibition of enzymes involved in cancer cell growth and the modulation of signaling pathways involved in inflammation and oxidative stress. It has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects:
(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress and inflammation, and the improvement of glucose uptake and insulin sensitivity. It has also been shown to modulate the expression of genes involved in cellular metabolism and energy homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several advantages for use in laboratory experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules can pose challenges for its use in certain assays.
Direcciones Futuras
There are several potential future directions for research on (7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, including the development of more efficient synthesis methods, the identification of novel targets for its therapeutic effects, and the investigation of its potential use in combination with other anticancer or neuroprotective agents. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its use in laboratory experiments.
Métodos De Síntesis
(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be synthesized using a variety of methods, including the reaction of 2,5-diketopiperazine with methylamine and formaldehyde, or the reaction of pyrazine-2,3-dicarboxylic acid with methylamine and formaldehyde. These methods have been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, (7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose uptake and insulin sensitivity in animal models.
Propiedades
IUPAC Name |
(7S,8aS)-7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-10-4-7(12)11-3-5(9)2-6(11)8(10)13/h5-6H,2-4,9H2,1H3/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMWBHQRPILSAV-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2CC(CC2C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2C[C@H](C[C@H]2C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B599179.png)


![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride](/img/structure/B599184.png)







